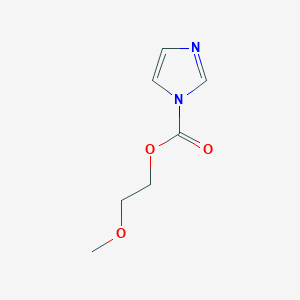

2-Methoxyethyl 1H-imidazole-1-carboxylate

Description

Overview of 1H-Imidazole-1-carboxylate Scaffolds in Organic Synthesis

The 1H-imidazole-1-carboxylate scaffold is a well-established and versatile functional group in the realm of organic synthesis. Imidazole (B134444) itself is a five-membered heterocyclic aromatic ring containing two nitrogen atoms, a structure that is a fundamental component of many biologically active molecules, including the amino acid histidine. biomedpharmajournal.orglongdom.org The imidazole ring system is known for its ability to participate in a variety of chemical transformations and interactions, making it a valuable building block in drug discovery and catalysis. researchgate.netresearchgate.net

When the imidazole ring is functionalized at the N-1 position with a carboxylate group, it forms a 1H-imidazole-1-carboxylate. These compounds, such as methyl 1H-imidazole-1-carboxylate and ethyl 1H-imidazole-1-carboxylate, are recognized as effective reagents for a range of chemical reactions. enamine.netnih.gov A primary application of these scaffolds is in the chemoselective esterification of carboxylic acids. enamine.net They offer a safer and more efficient alternative to traditional and often hazardous reagents like diazomethane (B1218177). enamine.net The reaction with imidazole carbamates proceeds under mild conditions and demonstrates high functional group tolerance, making it a valuable tool for the late-stage functionalization of complex molecules. enamine.net

Beyond esterification, these scaffolds are also employed in N-acylation reactions of indoles and oxazolidinones. enamine.net The reactivity of the 1H-imidazole-1-carboxylate is attributed to the good leaving group ability of the imidazole moiety, facilitating the transfer of the acyl or carboxyl group to a nucleophile.

Table 1: Properties of Related Imidazole-1-carboxylate Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

|---|---|---|---|

| Methyl 1H-imidazole-1-carboxylate | C5H6N2O2 | 126.11 | Not Available |

Note: Data for this table is compiled from various chemical databases. The availability of a CAS number for Methyl 1H-imidazole-1-carboxylate was not readily found in the searched literature.

Significance of the 2-Methoxyethyl Moiety in Imidazole-1-carboxylates

The introduction of a 2-methoxyethyl group onto a parent molecule can significantly influence its physicochemical properties. This moiety, characterized by an ethyl chain with a terminal methoxy (B1213986) group, can impact solubility, lipophilicity, and metabolic stability.

In the context of therapeutic oligonucleotides, such as small interfering RNAs (siRNAs), the 2'-O-methoxyethyl (2'-MOE) modification is a well-researched and impactful alteration. biosearchtech.com The incorporation of the 2'-MOE group enhances the nuclease resistance of the oligonucleotide, a critical factor for in vivo applications. biosearchtech.com Furthermore, this modification can improve the binding affinity to target RNA sequences and modulate the pharmacokinetic profile of the therapeutic agent. biosearchtech.comnih.gov Studies have shown that site-specific modification with the 2'-methoxyethyl group can improve both the specificity and silencing activity of siRNAs. nih.govhkbu.edu.hk This is achieved by facilitating the oriented loading of the modified strand into the RNA-induced silencing complex (RISC). nih.govnih.gov

While the direct effects of a 2-methoxyethyl group on a small molecule like an imidazole-1-carboxylate are not as extensively documented as in the field of oligonucleotides, some general principles can be inferred. The ether linkage and the terminal methyl group can alter the molecule's polarity and its ability to engage in hydrogen bonding, which in turn can affect its solubility in both aqueous and organic media. These modifications can be crucial for optimizing the reaction conditions in which the molecule is used or for tailoring the properties of a final compound in a drug discovery program.

Current Research Landscape and Focus on 2-Methoxyethyl 1H-imidazole-1-carboxylate

The current research landscape for a specific, and potentially novel, compound like this compound is likely to be in its early stages. The synthesis and characterization of such a molecule would be the initial focus. Researchers would be interested in developing an efficient synthetic route, likely involving the reaction of imidazole with 2-methoxyethyl chloroformate or a similar electrophilic reagent.

Following successful synthesis, the research would likely branch into several areas:

Reactivity and Synthetic Utility: Investigating the efficacy of this compound as a reagent for esterification and acylation reactions. The electronic and steric effects of the 2-methoxyethyl group could modulate its reactivity compared to simpler alkyl imidazole-1-carboxylates. This could offer advantages in terms of reaction rates, yields, or selectivity for certain substrates.

Medicinal Chemistry Applications: Given the prevalence of the imidazole scaffold in medicinal chemistry, derivatives like this compound could be explored as building blocks for the synthesis of new bioactive compounds. nih.gov The 2-methoxyethyl group could be incorporated to fine-tune the pharmacokinetic properties of a lead compound.

Materials Science: Imidazole-based compounds are also utilized in the development of new materials, such as ionic liquids and metal-organic frameworks (MOFs). researchgate.net The specific properties imparted by the 2-methoxyethyl group could be leveraged in the design of materials with tailored characteristics.

Table 2: Potential Research Areas and Objectives for this compound

| Research Area | Key Objectives |

|---|---|

| Organic Synthesis | - Develop an efficient and scalable synthesis protocol. - Evaluate its performance as an acylating or carboxylating agent. - Compare its reactivity profile to existing reagents. |

| Medicinal Chemistry | - Use as a scaffold to synthesize novel imidazole-containing compounds. - Investigate the impact of the 2-methoxyethyl moiety on biological activity and ADME properties. |

| Materials Science | - Explore its potential as a precursor for ionic liquids or ligands for MOFs. - Characterize the physical and chemical properties of resulting materials. |

Structure

2D Structure

3D Structure

Properties

CAS No. |

86321-17-7 |

|---|---|

Molecular Formula |

C7H10N2O3 |

Molecular Weight |

170.17 g/mol |

IUPAC Name |

2-methoxyethyl imidazole-1-carboxylate |

InChI |

InChI=1S/C7H10N2O3/c1-11-4-5-12-7(10)9-3-2-8-6-9/h2-3,6H,4-5H2,1H3 |

InChI Key |

SQFUIOWCOBPWPJ-UHFFFAOYSA-N |

Canonical SMILES |

COCCOC(=O)N1C=CN=C1 |

Related CAS |

86321-17-7 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Methoxyethyl 1h Imidazole 1 Carboxylate

Direct Carbamate (B1207046) Formation Strategies

Direct methods for the synthesis of 2-Methoxyethyl 1H-imidazole-1-carboxylate involve the single-step introduction of the 2-methoxyethoxycarbonyl group onto the imidazole (B134444) ring. These strategies are often favored for their efficiency and atom economy.

Utilizing Carbonylating Reagents for Direct Coupling

One of the most common and direct routes to N-acylimidazoles is the use of carbonylating reagents. These reagents react with a nucleophile, in this case, imidazole, to form an activated carbonyl intermediate, which then reacts with an alcohol, 2-methoxyethanol (B45455), or a precursor of it.

A primary method involves the reaction of imidazole with 2-methoxyethyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct. The choice of solvent and base is crucial to optimize the yield and purity of the product.

Another widely used carbonylating agent is 1,1'-carbonyldiimidazole (B1668759) (CDI). acsgcipr.orgwikipedia.org CDI is a solid, stable, and less hazardous alternative to phosgene (B1210022) and its derivatives. wikipedia.org The reaction of CDI with an alcohol, such as 2-methoxyethanol, initially forms an imidazole-N-carboxylate intermediate, which can then undergo further reaction. acsgcipr.orgresearchgate.net However, for the direct synthesis of the target molecule, a more direct approach is the reaction of imidazole with CDI to form an activated imidazolide, which can then react with 2-methoxyethanol. The reaction of non-benzylic primary and secondary aliphatic alcohols with carbonyldiimidazole (CDI) typically affords the corresponding carbamates. wikipedia.org

Table 1: Representative Conditions for Direct Carbamate Formation

| Carbonylating Reagent | Reactants | Solvent | Base | Temperature (°C) | Reported Yield (%) |

|---|---|---|---|---|---|

| 2-Methoxyethyl Chloroformate | Imidazole, 2-Methoxyethyl Chloroformate | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Triethylamine (B128534) (Et3N) or Pyridine (B92270) | 0 to room temperature | Generally high (specific data for this compound is not readily available) |

| 1,1'-Carbonyldiimidazole (CDI) | Imidazole, 2-Methoxyethanol | Tetrahydrofuran (THF) or Acetonitrile (B52724) (MeCN) | Not always required | Room temperature to reflux | Generally high (specific data for this compound is not readily available) |

Alcohol-Mediated Esterification Approaches

In this approach, the carbamate is formed through an esterification-like reaction where the imidazole acts as the acyl acceptor and 2-methoxyethanol is the alcohol component. While less direct than using pre-activated carbonyl sources, these methods can be effective under specific catalytic conditions. For instance, imidazole carbamates like methyl imidazole carbamate (MImC) are known reagents for the chemoselective esterification of carboxylic acids. enamine.net While this is the reverse of the desired synthesis, it highlights the reactivity of the imidazole-carboxylate bond.

A plausible, though less common, direct approach would involve the oxidative carbonylation of imidazole and 2-methoxyethanol. This would require a catalyst, typically a transition metal complex, and an oxidant to facilitate the formation of the carbonyl group from a carbon monoxide source.

Multistep Synthetic Pathways and Process Optimization

Formation and Reactivity of Activated Imidazolium (B1220033) Salts

Imidazolium salts are versatile intermediates in organic synthesis. beilstein-journals.orgorganic-chemistry.orgorientjchem.org The formation of an N-alkoxycarbonylimidazolium salt can activate the carbonyl group for subsequent nucleophilic attack. For the synthesis of this compound, this would involve the reaction of imidazole with 2-methoxyethyl chloroformate to form the desired product, which itself can be considered an activated species.

A more elaborate multistep approach could involve the initial formation of a different imidazolium salt, for example, by N-alkylation, followed by a reaction that introduces the 2-methoxyethoxycarbonyl group. However, for the synthesis of the target compound, the direct formation of the carbamate is generally more efficient.

The reactivity of the resulting this compound is of significant interest. As an N-acylimidazole, it can act as a carbonylating agent for other nucleophiles, such as amines to form ureas or other alcohols to form different carbamates, releasing imidazole as a byproduct. wikipedia.org

Table 2: Reactivity of N-Acylimidazoles (Illustrative)

| N-Acylimidazole | Nucleophile | Product | Byproduct |

|---|---|---|---|

| This compound | Primary/Secondary Amine | 2-Methoxyethyl carbamate | Imidazole |

| This compound | Alcohol | Carbonate | Imidazole |

| This compound | Carboxylic Acid | Anhydride | Imidazole, CO2 |

Chemoselective Functionalization Techniques

Chemoselectivity is a critical consideration in the synthesis of functionalized imidazoles. The imidazole ring has two nitrogen atoms, but in its neutral form, acylation occurs at the N-1 position. The resulting N-acylimidazole is a stable, isolable compound.

In the context of this compound synthesis, the primary chemoselectivity challenge is to ensure that the acylation occurs on the imidazole nitrogen and not on other functional groups if a more complex starting material is used. The use of mild reaction conditions and appropriate protecting group strategies are key to achieving high chemoselectivity. For instance, the N-acylation of indoles using thioesters as a stable acyl source has been reported as a highly chemoselective method. researchgate.net A similar strategy could potentially be adapted for imidazole acylation.

Exploration of Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied.

One of the most promising sustainable approaches is the use of carbon dioxide (CO2) as a C1 building block. researchgate.netrsc.orgnih.gov The direct synthesis of carbamates from amines, alcohols, and CO2 is an attractive alternative to the use of phosgene-derived reagents. researchgate.net This would involve the reaction of imidazole, 2-methoxyethanol, and CO2 under catalytic conditions. While this method is still under development for a wide range of substrates, it represents a significant step towards a more sustainable synthesis.

Other green approaches include the use of biocatalysis, where enzymes are used to catalyze the carbamate formation, and the application of flow chemistry. nih.govjst.org.inmdpi.com Flow chemistry offers several advantages, including improved heat and mass transfer, enhanced safety, and the potential for process automation and scalability. nih.govjst.org.inmdpi.com The synthesis of carbamates from CO2 and amines has been demonstrated in a continuous-flow system. nih.gov

Table 3: Comparison of Synthetic Routes by Green Chemistry Metrics

| Method | Atom Economy | Reagent Toxicity | Solvent/Energy Use | Sustainability Potential |

|---|---|---|---|---|

| Chloroformate Method | Moderate | Moderate (Chloroformates are toxic) | High (Organic solvents) | Low |

| CDI Method | Good | Low (CDI is relatively safe) | Moderate (Organic solvents) | Moderate |

| CO2-based Synthesis | High | Low (CO2 is non-toxic) | Potentially lower with optimized catalysis | High |

| Flow Chemistry | Dependent on specific reaction | Dependent on specific reaction | Potentially lower due to efficiency | High |

Scalability and Process Efficiency in Laboratory Synthesis

A common synthetic approach involves the reaction of imidazole with 2-methoxyethyl chloroformate in the presence of a tertiary amine base, such as triethylamine, in an aprotic solvent. ias.ac.in The triethylamine acts as a scavenger for the hydrochloric acid that is generated during the reaction, forming a triethylammonium (B8662869) chloride salt.

The general reaction is as follows: Imidazole + 2-Methoxyethyl Chloroformate --(Triethylamine, Solvent)--> this compound + Triethylammonium chloride

A representative laboratory procedure, analogous to the synthesis of similar N-alkoxycarbonyl imidazoles, provides a framework for assessing its efficiency. ias.ac.in

Table 1: Representative Laboratory Synthesis Parameters

| Parameter | Details | Reference |

|---|---|---|

| Reactants | Imidazole, 2-Methoxyethyl chloroformate | ias.ac.in |

| Base | Triethylamine | ias.ac.in |

| Solvent | Benzene (B151609) or other aprotic solvents (e.g., THF, Dichloromethane) | ias.ac.in |

| Temperature | Initial cooling (ice bath) followed by stirring at ambient temperature | ias.ac.in |

| Reaction Time | Typically 2-3 hours | ias.ac.in |

| Work-up | Filtration of triethylammonium chloride salt, evaporation of solvent | ias.ac.in |

| Purification | Distillation under reduced pressure | ias.ac.in |

| Expected Yield | High (e.g., ~85% for analogous compounds) | ias.ac.in |

Scalability Considerations:

The transition from a small-scale laboratory preparation to a larger scale (multi-gram to kilogram) introduces several considerations.

Reagent Availability : Both primary starting materials, imidazole and 2-methoxyethyl chloroformate, are commercially available from various chemical suppliers, which facilitates the scalability of the synthesis. cymitquimica.comechemi.comoakwoodchemical.com

Thermal Management : The acylation reaction is exothermic. On a larger scale, the rate of addition of 2-methoxyethyl chloroformate must be carefully controlled, and efficient cooling is necessary to maintain the desired reaction temperature. Inadequate heat dissipation could lead to side reactions and a decrease in yield and purity.

Mixing and Agitation : Ensuring homogeneous mixing in larger reaction vessels is crucial for maintaining consistent reaction kinetics and preventing localized overheating.

Process Efficiency Analysis:

The efficiency of this synthetic process can be evaluated based on yield, atom economy, and the simplicity of the procedures.

Yield : The reaction is known to proceed in high yield, often around 85% for similar imidazole carboxylates, making it an efficient transformation. ias.ac.in

Byproducts : The primary byproduct is triethylammonium chloride, which is a salt that conveniently precipitates from many organic solvents, allowing for easy removal by filtration. This simple separation contributes positively to the process efficiency.

Purification : Purification by distillation is an effective method for obtaining the final product with high purity. However, this step can be energy-intensive and may lead to some loss of product, particularly if the product has a very high boiling point or is thermally sensitive.

Solvent Selection : The choice of solvent can impact efficiency. Solvents in which the triethylammonium chloride salt has low solubility will simplify the filtration step. The volatility of the solvent will affect the ease of removal during the work-up phase.

Mechanistic Organic Chemistry of 2 Methoxyethyl 1h Imidazole 1 Carboxylate and Analogues

Reactivity Profile of the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich heteroaromatic system containing two nitrogen atoms, which impart a unique combination of nucleophilic and basic properties, while also influencing the reactivity of the ring carbons toward electrophilic and nucleophilic attack.

The imidazole ring is generally activated towards electrophilic aromatic substitution due to its electron-rich nature, making it more susceptible to electrophilic attack than analogues like pyrazole (B372694) or even benzene (B151609). kyoto-u.ac.jpglobalresearchonline.netchemistry-online.com Substitution typically occurs at the C4 or C5 positions, which possess higher electron densities. globalresearchonline.netnih.gov Attack at the C2 position is less favored because it proceeds through a canonical form with a destabilized positive charge on the adjacent N3 nitrogen. globalresearchonline.net

However, the presence of the 1-alkoxycarbonyl group in 2-Methoxyethyl 1H-imidazole-1-carboxylate significantly alters this profile. This electron-withdrawing group deactivates the imidazole ring towards electrophilic aromatic substitution. Reactions that would typically proceed under mild conditions with unsubstituted imidazole, such as nitration or halogenation, would require harsher conditions for the N-acylated analogue. chemistry-online.com Under strongly acidic conditions, protonation of the N3 nitrogen further deactivates the ring. chemistry-online.com

Nucleophilic attack on an unsubstituted imidazole ring is generally difficult unless strongly electron-withdrawing substituents are present. globalresearchonline.netchemistry-online.com When such substitution does occur, it is most likely to happen at the C2 position, which is the most electron-deficient carbon. nih.gov

The introduction of the alkoxycarbonyl group at N1, as in this compound, does not substantially increase the susceptibility of the ring carbons to nucleophilic attack. Instead, the primary site for nucleophilic attack becomes the exocyclic carbonyl carbon of the carbamate (B1207046) group. This is because the imidazole moiety in this context functions as an excellent leaving group, a property that defines the chemistry of N-acylimidazoles. kyoto-u.ac.jpnih.gov If the molecule is quaternized by alkylation at the N3 position, forming an imidazolium (B1220033) salt, the ring becomes significantly more electron-deficient, and nucleophilic attack at the C2 position can become more feasible.

Detailed Carbamate and Ester Formation Mechanisms

N-acylimidazoles, including N-alkoxycarbonylimidazoles like the title compound, are highly effective acylating agents. Their reactivity stems from the fact that the imidazole anion is a stable leaving group, making the acyl group highly susceptible to transfer to a nucleophile. This principle is harnessed in peptide synthesis and in the formation of esters and other carboxylic acid derivatives. kyoto-u.ac.jpenamine.net

The efficacy of this compound as a carbamoylating agent is fundamentally linked to the stability of the imidazole anion, which acts as the leaving group. Imidazole has a pKa of approximately 14.5, making it a significantly better leaving group than the alkoxides or amides that would be displaced in ester or amide synthesis. acs.org This enhanced leaving group ability is a key reason why N-acylimidazoles are considered "activated" amides and are much more reactive toward nucleophiles than typical dialkylamides. nih.gov

Mechanism of Acyl Transfer:

Nucleophilic Attack: A nucleophile (Nu-H, e.g., an alcohol or amine) attacks the electrophilic carbonyl carbon of the carbamate.

Formation of Tetrahedral Intermediate: This attack forms a transient, unstable tetrahedral intermediate with a negative charge on the carbonyl oxygen.

Collapse of Intermediate: The intermediate collapses, reforming the carbonyl double bond and expelling the most stable leaving group. Given the high stability of the imidazole anion compared to the incoming nucleophile (e.g., RO⁻ or RNH⁻), the imidazole ring is selectively ejected.

Proton Transfer: The displaced imidazole anion is subsequently protonated by the solvent or another proton source to yield neutral imidazole.

The strength of the incoming nucleophile plays a crucial role. Stronger nucleophiles, such as primary amines or alkoxides, will react more rapidly than weaker nucleophiles like water or tertiary alcohols. The reaction is a competition: the tetrahedral intermediate can either revert to the starting materials by expelling the attacking nucleophile or proceed to products by expelling the imidazole. The superior leaving group ability of imidazole ensures the forward reaction is generally favored. masterorganicchemistry.com

Table 1: Comparison of Leaving Group pKa for Acyl Transfer Reagents This table presents pKa values for the conjugate acids of leaving groups from various acylating agents, illustrating the superior leaving group ability of imidazole.

| Acylating Agent Class | Leaving Group | Conjugate Acid | pKa of Conjugate Acid | Relative Reactivity |

| Acid Chloride | Cl⁻ | HCl | ~ -7 | Very High |

| Acid Anhydride | RCOO⁻ | RCOOH | ~ 4-5 | High |

| N-Acylimidazole | Imidazolide | Imidazole | ~ 7.0 (for N-protonated) / 14.5 (for NH) | Moderate to High |

| Thioester | RS⁻ | RSH | ~ 10-11 | Moderate |

| Ester | RO⁻ | ROH | ~ 16-18 | Low |

| Amide | R₂N⁻ | R₂NH | ~ 35-40 | Very Low |

The hydrolysis and aminolysis of N-acylimidazoles have been studied to understand the transition state of the acylation reaction. The reaction proceeds through a tetrahedral intermediate, but whether the formation or breakdown of this intermediate is rate-determining depends on the nucleophile and reaction conditions. acs.orgcdnsciencepub.com

For reactions with strong nucleophiles, the formation of the tetrahedral intermediate is often the rate-determining step. For weaker nucleophiles or in water-catalyzed hydrolysis, the breakdown of the intermediate can be rate-limiting. Studies on the hydrolysis of N-acylimidazoles show that the transition state has significant tetrahedral character. acs.org However, kinetic data, such as the moderate dependence of reaction rates on the pKa of the leaving group (a low βlg value), suggests that C-N bond cleavage is not extensive in the transition state for hydroxide-catalyzed hydrolysis. nih.gov This indicates a transition state that resembles the reactants more than the products, where the nucleophile is forming a bond to the carbonyl carbon but the imidazole leaving group is still strongly attached. nih.govacs.org

Steric effects can significantly influence the reaction rate. Increased steric bulk on the acyl group can sometimes accelerate hydrolysis by destabilizing the planar ground state of the N-acylimidazole, causing it to be more "twisted" and amide-like resonance to be disrupted. acs.orgnih.gov This ground-state destabilization lowers the activation energy for reaching the tetrahedral transition state.

Intramolecular Effects and Proximity-Driven Reactivity

The 2-methoxyethyl group on the carbamate nitrogen introduces the possibility of intramolecular effects, specifically neighboring group participation (NGP) by the ether oxygen. wikipedia.org NGP is the interaction of a reaction center with a lone pair of electrons from a nearby atom or functional group within the same molecule. mugberiagangadharmahavidyalaya.ac.in Such participation can lead to significant rate enhancements (anchimeric assistance) and changes in stereochemistry. wikipedia.orgimperial.ac.uk

In the context of this compound, the ether oxygen is positioned five atoms away from the electrophilic carbonyl carbon (O-C-C-N-C=O). This geometry is suitable for forming a transient five-membered ring intermediate if the oxygen atom acts as an intramolecular nucleophile. mugberiagangadharmahavidyalaya.ac.in

Potential NGP Mechanism: During a reaction like hydrolysis, the ether oxygen could attack the carbonyl carbon, displacing the imidazole leaving group to form a cyclic oxonium ion intermediate. This intermediate would then be rapidly attacked by an external nucleophile (like water) to yield the final product.

While plausible, the nucleophilicity of an ether oxygen is relatively low. youtube.com Therefore, such participation would likely only become significant under conditions where external nucleophiles are weak or absent, or if the reaction leads to a carbocation-like transition state that could be stabilized by the oxygen lone pair. For most standard acylation reactions with strong external nucleophiles, this intramolecular pathway is unlikely to compete effectively. However, in reactions like solvolysis under neutral or acidic conditions, the potential for anchimeric assistance from the ether oxygen should be considered as a possible mechanistic pathway that could accelerate the reaction compared to an analogue lacking the ether functionality, such as ethyl 1H-imidazole-1-carboxylate. rsc.orgresearchgate.netlibretexts.org

Influence of Alkoxyethyl Substituents on Reaction Kinetics and Thermodynamics

A comprehensive review of available scientific literature reveals a significant gap in the documented research concerning the specific influence of 2-alkoxyethyl substituents on the reaction kinetics and thermodynamics of 1H-imidazole-1-carboxylates. While the general principles of ester hydrolysis and the catalytic activity of the imidazole moiety are well-established, detailed kinetic and thermodynamic data for compounds such as this compound and its analogues with varying alkoxyethyl chains (e.g., 2-ethoxyethyl, 2-propoxyethyl) are not present in the public domain.

Studies on related imidazole-containing compounds and general ester chemistry allow for a qualitative discussion of the potential electronic and steric effects of such substituents. However, without specific experimental or computational data, a quantitative analysis of their influence on reaction rates, activation energies, and thermodynamic parameters remains speculative.

The electronic effect of an alkoxyethyl group is primarily inductive. The oxygen atom in the ether linkage is electronegative and would be expected to exert an electron-withdrawing effect on the imidazole ring through the ethyl spacer. This inductive effect could influence the electron density at the N1 position of the imidazole, thereby affecting the stability of the carbamate linkage and its susceptibility to nucleophilic attack.

Steric hindrance is another factor to consider. The size and conformation of the alkoxyethyl group could impact the approach of reactants to the carbonyl carbon of the carboxylate group. An increase in the bulk of the alkyl group on the ether (from methyl to ethyl to propyl) might lead to a decrease in reaction rates due to increased steric hindrance around the reaction center.

Furthermore, the presence of the ether oxygen could potentially lead to intramolecular interactions or specific solvation effects, which might influence the transition state energies and, consequently, the reaction kinetics. For instance, the ether oxygen could engage in hydrogen bonding with protic solvents or interact with catalysts, thereby modulating the reaction pathway and energetics.

To provide a quantitative understanding of these effects, detailed kinetic studies would be required. Such studies would involve systematically varying the alkoxy group and measuring the rate constants for a specific reaction, such as hydrolysis, under controlled conditions. From the temperature dependence of these rate constants, thermodynamic activation parameters like activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) could be determined.

Data Tables

Due to the absence of specific experimental or computational data in the reviewed literature for this compound and its analogues, no data tables for kinetic and thermodynamic parameters can be provided at this time. Future research in this area would be invaluable for elucidating the structure-reactivity relationships for this class of compounds.

Functional Roles and Applications in Advanced Organic Synthesis

Reagent for Chemoselective Esterification and Amidation

Imidazole (B134444) carbamates, including the 2-methoxyethyl variant, are recognized as effective reagents for the chemoselective formation of ester and amide bonds from carboxylic acids. acs.org This methodology offers a significant advantage over harsher, conventional methods, which often require the use of hazardous reagents like diazomethane (B1218177) or suffer from poor functional group tolerance. nih.gov

2-Methoxyethyl 1H-imidazole-1-carboxylate serves as an excellent reagent for the esterification of a wide array of carboxylic acids. The reaction proceeds under mild conditions and demonstrates high chemoselectivity, allowing for the esterification of a carboxylic acid in the presence of other sensitive functional groups. This makes the reagent particularly valuable for late-stage functionalization in the synthesis of complex molecules. nih.gov

The general mechanism involves the activation of the carboxylic acid by the imidazole carbamate (B1207046), leading to the formation of a highly reactive acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by an alcohol, yielding the desired ester and regenerating the imidazole. The reaction typically proceeds with high efficiency in polar solvents such as acetonitrile (B52724) or ethyl acetate, often at elevated temperatures to ensure a high yield and selectivity. nih.gov

Table 1: Substrate Scope in Esterification using Imidazole Carbamates This table represents the general applicability of imidazole carbamates, such as the methyl analogue (MImC), which is expected to be comparable to the 2-methoxyethyl variant.

| Carboxylic Acid Type | Reactivity/Yield | Reference |

| Benzoic Acids | High Yield | nih.gov |

| Aliphatic Acids | High Yield | nih.gov |

| Amino Acids (N-protected) | High Yield | acs.org |

| Heterocyclic Acids | High Yield | acs.org |

Note: Care must be taken with substrates that possess epimerizable stereocenters, as racemization can occur under certain conditions. Highly acidic phenols can also impede the esterification process. nih.gov

While imidazole carbamates are primarily known for esterification, the underlying principle of activating a carboxylic acid via an acyl-imidazole intermediate is also applicable to amide bond formation. The reaction of a carboxylic acid with an imidazole carbamate can generate the acyl-imidazole, which can then be intercepted by a primary or secondary amine to form the corresponding amide.

Furthermore, studies have shown that imidazole carboxylic esters can react selectively with primary amines to furnish carbamates. acs.org This selectivity is a key feature, allowing for controlled synthesis even in the presence of other nucleophilic groups. For direct amidation of carboxylic acids, related reagents such as imidazole ureas are often employed to convert carboxylic acids directly into their amide analogues, including Weinreb amides, with high chemoselectivity. acs.org The use of imidazole as a catalyst in conjunction with urea (B33335) as a nitrogen source also provides a direct route to primary and secondary amides from carboxylic acids without the need for traditional coupling agents. rsc.org

Utilization in Combinatorial Chemistry Libraries

Combinatorial chemistry relies on the rapid and efficient synthesis of large numbers of diverse compounds, known as libraries, for high-throughput screening. uniroma1.itnih.gov The imidazole scaffold is a privileged structure in medicinal chemistry and is often used as a core component in the design of such libraries. mdpi.com Specifically, imidazole-dicarboxylic acids have been used as scaffolds that are readily derivatized with various amines and amino acid esters in parallel synthesis formats to generate extensive libraries of imidazole-4,5-dicarboxamides. mdpi.com

In this context, this compound can be employed as an acylating agent to introduce building blocks during the construction of these libraries. Its reliable reactivity and the ease of purification—often involving a simple aqueous workup—make it suitable for the automated or semi-automated processes typical of parallel synthesis.

Precursor for N-Acylation of Heterocyclic Systems

Beyond the activation of carboxylic acids, imidazole carbamates like this compound are effective reagents for the direct N-acylation of certain less nucleophilic heterocyclic systems. Research has demonstrated the chemoselective N-acylation of indoles and oxazolidinones using these "carbonylazole" reagents. nih.gov This transformation is significant because direct N-acylation of such heterocycles can be challenging, often competing with C-acylation or requiring harsh conditions. The use of an imidazole carbamate provides a mild and selective method to achieve this transformation, expanding the synthetic toolkit for modifying important heterocyclic motifs found in many pharmaceuticals and biologically active compounds. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 2-Methoxyethyl 1H-imidazole-1-carboxylate, offering detailed information about the hydrogen and carbon frameworks of the molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR spectroscopy of this compound provides critical data on the number, environment, and connectivity of hydrogen atoms. The analysis reveals distinct signals for the protons on the imidazole (B134444) ring and the 2-methoxyethyl chain, with their chemical shifts influenced by the electron-withdrawing nature of the adjacent atoms and functional groups.

The characteristic signals in the ¹H NMR spectrum are anticipated as follows: The protons on the imidazole ring are expected to appear in the downfield region due to the aromatic nature of the ring and the influence of the nitrogen atoms. The protons of the 2-methoxyethyl group will exhibit specific multiplicities and integrations corresponding to their positions relative to the oxygen atoms.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2 (imidazole) | ~8.1 | Singlet | 1H |

| H4 (imidazole) | ~7.4 | Singlet | 1H |

| H5 (imidazole) | ~7.0 | Singlet | 1H |

| O-CH₂-CH₂-O | ~4.5 | Triplet | 2H |

| O-CH₂-CH₂-O | ~3.7 | Triplet | 2H |

| O-CH₃ | ~3.4 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) Characterization

Carbon-13 NMR spectroscopy complements the ¹H NMR data by providing a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment, hybridization, and bonding.

The carbonyl carbon of the carboxylate group is expected to resonate at the lowest field due to its direct attachment to two oxygen atoms. The carbons of the imidazole ring will appear in the aromatic region, while the aliphatic carbons of the 2-methoxyethyl group will be found in the upfield region of the spectrum.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (carboxylate) | ~165 |

| C2 (imidazole) | ~138 |

| C4 (imidazole) | ~130 |

| C5 (imidazole) | ~117 |

| O-CH₂-CH₂-O | ~70 |

| O-CH₂-CH₂-O | ~65 |

| O-CH₃ | ~59 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For the 2-methoxyethyl group, a cross-peak between the two methylene (B1212753) (-CH₂-) groups would be expected, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons. This would definitively link the proton signals of the imidazole ring and the 2-methoxyethyl chain to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) correlations between protons and carbons. This would be crucial for confirming the connectivity between the imidazole ring, the carboxylate group, and the 2-methoxyethyl moiety. For instance, correlations would be expected between the imidazole protons and the carbonyl carbon, as well as between the methylene protons of the ethyl group and the carbonyl carbon.

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Mass spectrometry is an essential analytical tool for determining the molecular weight and investigating the fragmentation pathways of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis of this compound would provide information on its purity and fragmentation pattern under electron ionization. The gas chromatogram would indicate the retention time of the compound, which is a characteristic property under specific chromatographic conditions. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Furthermore, characteristic fragment ions would be observed, resulting from the cleavage of the ester linkage, the methoxyethyl side chain, and the imidazole ring. Common fragmentation pathways would likely involve the loss of the methoxyethyl group, the carboxylate group as CO₂, and cleavage of the imidazole ring.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry would provide a highly accurate measurement of the molecular mass of this compound. This precise mass measurement allows for the unambiguous determination of the elemental composition of the molecular ion, thereby confirming the molecular formula of the compound. This technique is invaluable for distinguishing between compounds with the same nominal mass but different elemental compositions, providing a high degree of confidence in the compound's identity.

Chromatographic Methods for Separation and Purity Determination

Chromatographic techniques are essential for separating "this compound" from any impurities or byproducts and for determining its purity.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile compounds. For imidazole derivatives, reversed-phase HPLC is a commonly employed method. nih.govnih.gov A suitable HPLC method for "this compound" would likely utilize a C8 or C18 column.

The mobile phase composition is a critical parameter for achieving good separation. A mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer is typically used. nih.gov The selection of the mobile phase and its gradient can be optimized to achieve the desired retention time and peak shape. For instance, a method for the simultaneous separation of four imidazole anti-infective drugs used a mobile phase of methanol and 0.025 M KH₂PO₄ (70:30, v/v) adjusted to pH 3.2. nih.gov UV detection is appropriate for imidazole-containing compounds, with the detection wavelength typically set between 210 nm and 300 nm. nih.govgoogle.com

Table 2: Illustrative HPLC Method Parameters for this compound

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (Gradient elution) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 35 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Note: This table presents a hypothetical set of starting parameters for method development.

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and efficient method for the analysis of pharmaceutical compounds. For imidazole derivatives, HPTLC methods have been developed for identification and quantification. researchgate.netijpca.org A typical HPTLC method would involve spotting the sample on a pre-coated silica (B1680970) gel 60 F₂₅₄ plate.

The selection of the mobile phase is crucial for achieving good separation. For example, a mixture of toluene, methanol, and triethylamine (B128534) has been successfully used for the determination of the imidazole antifungal drug fenticonazole (B42410) nitrate. researchgate.net After development, the plate is dried and the spots can be visualized under UV light (e.g., at 254 nm) and quantified using a densitometer. The Rf value is a key parameter for identification.

Table 3: Exemplar HPTLC System for the Analysis of an Imidazole Derivative

| Parameter | Condition |

| Stationary Phase | Pre-coated silica gel 60 F₂₅₄ plates |

| Mobile Phase | Toluene:Methanol:Triethylamine (4:1:0.5 v/v/v) researchgate.net |

| Chamber Saturation | 20 minutes |

| Migration Distance | 80 mm |

| Detection | Densitometric scanning at 254 nm |

Note: The mobile phase presented is for a different imidazole compound and would require optimization for "this compound".

Vibrational Spectroscopy for Functional Group Identification (e.g., Infrared, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. The spectra of imidazole and its derivatives have been studied, which aids in the interpretation of the spectrum of "this compound".

The IR spectrum is expected to show characteristic absorption bands for the C=O stretching of the carboxylate group, the C-O stretching of the ester and ether functionalities, and the various vibrations of the imidazole ring. Raman spectroscopy, being complementary to IR, is particularly useful for identifying non-polar bonds and symmetric vibrations. Vibrational modes for 1- and 2-methylimidazole (B133640) have been assigned using Raman spectroscopy. arizona.edu

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (carboxylate) | Stretching | 1750 - 1730 |

| C-O (ester) | Stretching | 1300 - 1000 |

| C-O (ether) | Stretching | 1150 - 1085 |

| Imidazole Ring | C=C, C=N Stretching | 1600 - 1400 |

| Imidazole Ring | Ring Breathing | ~1000 |

| C-H (aliphatic) | Stretching | 3000 - 2850 |

| C-H (aromatic) | Stretching | 3100 - 3000 |

Note: This table provides expected ranges for the vibrational frequencies based on data for related functional groups and imidazole compounds.

Theoretical and Computational Chemistry of 2 Methoxyethyl 1h Imidazole 1 Carboxylate

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

Density Functional Theory (DFT) serves as a powerful tool for examining the electronic properties of 2-Methoxyethyl 1H-imidazole-1-carboxylate. These calculations offer a detailed understanding of the molecule's reactivity and stability.

Frontier Molecular Orbital (FMO) theory is instrumental in predicting the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor.

For this compound, the HOMO is expected to be localized primarily on the imidazole (B134444) ring, which is the most electron-rich part of the molecule. The LUMO, conversely, is likely distributed over the carboxylate group, which can act as an electron-accepting region. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity.

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.50 |

| LUMO | -1.20 |

| Energy Gap (ΔE) | 5.30 |

Global Reactivity Parameters (GRPs) are derived from the HOMO and LUMO energies and provide a quantitative measure of a molecule's reactivity. These parameters include ionization potential (I), electron affinity (A), electronegativity (χ), chemical hardness (η), and chemical softness (S).

Ionization Potential (I ≈ -EHOMO): The energy required to remove an electron.

Electron Affinity (A ≈ -ELUMO): The energy released when an electron is added.

Electronegativity (χ = (I + A) / 2): The tendency to attract electrons.

Chemical Hardness (η = (I - A) / 2): The resistance to change in electron distribution.

Chemical Softness (S = 1 / 2η): The inverse of hardness, indicating higher reactivity.

| Parameter | Value |

|---|---|

| Ionization Potential (I) | 6.50 eV |

| Electron Affinity (A) | 1.20 eV |

| Electronegativity (χ) | 3.85 eV |

| Chemical Hardness (η) | 2.65 eV |

| Chemical Softness (S) | 0.19 eV-1 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within the molecule. It examines the delocalization of electron density between filled (donor) and empty (acceptor) orbitals, which is crucial for understanding intramolecular interactions and stability.

For this compound, significant hyperconjugative interactions are expected. These include interactions between the lone pair orbitals of the oxygen and nitrogen atoms and the antibonding orbitals of adjacent bonds. For instance, the interaction between the lone pair of the ester oxygen and the π* orbital of the carbonyl group (n → π) contributes to the stability of the carboxylate moiety. Similarly, delocalization from the nitrogen lone pairs of the imidazole ring to adjacent σ orbitals stabilizes the heterocyclic ring.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are employed to explore the conformational landscape of this compound by simulating the atomic motions over time. These simulations provide insights into the molecule's flexibility and the preferred spatial arrangements of its constituent parts.

The key flexible dihedral angles in this compound are around the ester linkage and the methoxyethyl side chain. MD simulations can reveal the potential energy surface associated with the rotation around these bonds, identifying low-energy conformers and the barriers between them. In an aqueous environment, the simulations can also shed light on the hydration structure around the molecule and how solvent interactions influence its conformation. For instance, water molecules are expected to form hydrogen bonds with the carbonyl oxygen and the nitrogen atoms of the imidazole ring. rdd.edu.iq

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry is a valuable tool for elucidating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify intermediates, and transition states, and determine the activation energies.

A relevant reaction for this class of compounds is the hydrolysis of the carboxylate ester. DFT calculations can be used to model the reaction pathway, including the nucleophilic attack of a water molecule or hydroxide (B78521) ion on the carbonyl carbon, the formation of a tetrahedral intermediate, and the subsequent departure of the methoxyethanol leaving group. The calculated energy barriers for these steps can provide a quantitative understanding of the reaction kinetics. For related imidazolium (B1220033) carboxylates, computational studies have detailed multi-step reaction pathways, highlighting the role of key intermediates. acs.org

Quantum Chemical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, UV-Vis Transitions)

Quantum chemical calculations can accurately predict various spectroscopic properties of this compound, aiding in its characterization.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the 1H and 13C NMR chemical shifts. The calculated shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can be correlated with experimental data to confirm the molecular structure. The chemical shifts are sensitive to the electronic environment of each nucleus, making them a powerful probe of the molecular structure.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Carboxylate) | 165.0 |

| C2 (Imidazole) | 138.5 |

| C4/C5 (Imidazole) | 120.0 - 130.0 |

| CH2-O (Ethyl) | 68.0 |

| O-CH3 (Methoxy) | 59.0 |

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is the standard method for predicting electronic absorption spectra. For this compound, the UV-Vis spectrum is expected to show absorptions corresponding to π → π* transitions within the imidazole ring. The calculated maximum absorption wavelength (λmax) and oscillator strengths can be compared with experimental UV-Vis spectra to understand the electronic transitions. researchgate.netresearchgate.net

Derivative Chemistry and Structure Activity Relationship Sar Studies in Research Context

Systematic Modifications of the Imidazole (B134444) Core and Carboxylate Linkage

The structure of 2-Methoxyethyl 1H-imidazole-1-carboxylate offers multiple sites for chemical modification, primarily on the imidazole ring's carbon atoms (C2, C4, and C5) and at the ester functionality of the carboxylate group.

Imidazole Core Modifications: The imidazole ring is an aromatic system susceptible to various substitution reactions. The N1-carboxylate group, being electron-withdrawing, deactivates the ring towards electrophilic substitution compared to N-alkylated imidazoles but influences the regioselectivity of such reactions. globalresearchonline.net

Electrophilic Substitution: While deactivated, the ring can undergo reactions like halogenation and nitration, typically at the C4 or C5 positions. The C2 position is generally the most electron-deficient in N-substituted imidazoles, making it less favorable for electrophilic attack. imperial.ac.uk

C-H Functionalization: Modern synthetic methods allow for direct C-H functionalization, including arylation and alkylation. These reactions provide a powerful tool for creating a diverse library of derivatives without pre-functionalizing the ring.

Lithiation and Subsequent Reaction: The ring protons can be abstracted by strong bases, with the C2 proton being the most acidic, followed by C5. The resulting lithiated intermediate can then react with a wide range of electrophiles to introduce new substituents.

Carboxylate Linkage Modifications: The 2-methoxyethyl ester group is a key point for structural diversification. Standard organic transformations can be applied to alter this part of the molecule.

Transesterification: The 2-methoxyethyl group can be exchanged with other alcohols under acidic or basic conditions to yield a series of different esters. This allows for the modulation of properties such as solubility and steric bulk.

Hydrolysis and Amidation: Saponification of the ester yields the corresponding 1H-imidazole-1-carboxylic acid. This acid can then be coupled with various amines to produce a wide array of amides, significantly expanding the chemical space. The synthesis of amides and hydrazides from related imidazole carboxylates has been demonstrated as a viable strategy. osi.lv

Reduction: The ester can be reduced to the corresponding alcohol, 1-(hydroxymethyl)-1H-imidazole, providing another avenue for derivatization.

Investigation of Substituent Effects on Chemical Properties and Reactivity

Electronic Effects: Substituents are broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (e.g., -CH₃, -OCH₃): These groups increase the electron density of the imidazole ring, enhancing its basicity (at N3) and making it more reactive towards electrophiles.

Electron-Withdrawing Groups (e.g., -NO₂, -Br, -CF₃): These groups decrease the ring's electron density, which lowers its basicity and increases the acidity of the ring's N-H proton (in the parent imidazole). nih.gov They also make the ring more susceptible to nucleophilic attack. globalresearchonline.net

The effect of substituents on the acidity of the imidazole ring is clearly demonstrated by comparing their pKa values.

| Compound | Substituent at C4(5) | pKa | Reference |

|---|---|---|---|

| Imidazole | -H | 14.5 | nih.gov |

| 4(5)-Nitroimidazole | -NO₂ | 9.30 | nih.gov |

| 4(5)-Bromoimidazole | -Br | - | nih.gov |

| 4(5)-Methoxyimidazole | -OCH₃ | - | nih.gov |

Reactivity: The N1-alkoxycarbonyl group in this compound is itself an electron-withdrawing group. This has several consequences for reactivity:

Electrophilic Attack: The ring is generally deactivated towards electrophilic substitution. When reactions do occur, they are directed primarily to the C4 and C5 positions. globalresearchonline.net

Nucleophilic Attack: The electron-deficient nature of the ring, particularly at the C2 position, makes it a target for nucleophilic attack, although this typically requires strong nucleophiles or further activation by other EWGs on the ring. globalresearchonline.net

Acidity of Ring Protons: The EWG nature of the N1-substituent increases the acidity of the C-H protons on the ring, facilitating deprotonation and subsequent functionalization, especially at the C2 position.

Rational Design Principles for Novel Imidazole-1-carboxylate Scaffolds

The rational design of new molecules based on the imidazole-1-carboxylate scaffold is a key strategy in drug discovery and materials science. researchgate.net This approach relies on a deep understanding of the structure-property relationships discussed previously to create novel compounds with desired characteristics.

Target-Oriented Design: In medicinal chemistry, the design process often begins with a specific biological target, such as an enzyme or receptor. The imidazole scaffold is valued for its ability to engage in multiple types of non-covalent interactions, including hydrogen bonding (as both donor and acceptor), π-π stacking, and metal coordination. nih.govresearchgate.net Molecular modeling and docking studies are used to predict how different substituents on the scaffold will interact with the target's binding site, guiding the synthesis of more potent and selective compounds. rsc.org

Modulation of Physicochemical Properties: Rational design is used to fine-tune properties like solubility, lipophilicity, and metabolic stability. For instance, modifying the ester group of this compound to a more polar group could enhance aqueous solubility, while adding a lipophilic substituent to the imidazole ring could improve membrane permeability.

Bioisosteric Replacement: This principle involves replacing a functional group in the molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For example, the ester linkage in the carboxylate group could be replaced with a more metabolically stable amide linkage. Similarly, the imidazole ring itself could be replaced by another five-membered heterocycle like pyrazole (B372694) or triazole to explore different binding interactions.

Privileged Scaffold Strategy: The imidazole ring is considered a privileged structure because it appears in a wide range of compounds with diverse biological activities. nih.govnih.gov This principle suggests that building libraries of derivatives around this core is a fruitful strategy for discovering new therapeutic agents for various diseases. nih.gov

Comparative Analysis with Related Benzoimidazole and Other Fused Imidazole Carboxylates

The properties of imidazole-1-carboxylates can be better understood by comparing them to related heterocyclic systems, such as benzimidazoles and other fused imidazoles. Fusing an additional ring to the imidazole core significantly alters its electronic and chemical properties.

Imidazole vs. Benzimidazole: Benzimidazole is formed by fusing a benzene (B151609) ring across the C4 and C5 positions of an imidazole ring.

Electronic Properties: The fused benzene ring is electron-withdrawing and delocalizes the π-electrons over a larger system. This reduces the electron density on the imidazole portion of the molecule.

Acidity and Basicity: As a result of the benzene ring's electron-withdrawing nature, benzimidazoles are generally less basic but more acidic at the N-H position compared to their corresponding imidazole counterparts. mdpi.com

Reactivity: The reactivity pattern is altered significantly. The C2 position in benzimidazoles is markedly more susceptible to nucleophilic substitution than in imidazoles. globalresearchonline.net Electrophilic substitution typically occurs on the benzene ring rather than the imidazole part of the molecule.

Other Fused Imidazoles: A variety of other ring systems can be fused to the imidazole core, such as in imidazo[1,2-a]pyridines. The nature of the fused ring and the points of fusion dictate the resulting properties.

Imidazo[1,2-a]pyridines: This system is formed by fusing a pyridine (B92270) ring across the N1 and C5 positions of imidazole. Unlike benzimidazole, this fusion creates a more electron-rich system with a bridgehead nitrogen atom. These compounds have distinct electronic properties and sites of reactivity, often undergoing electrophilic substitution on the imidazole part of the fused system.

The following table summarizes the key differences between these heterocyclic cores.

| Property | Imidazole | Benzimidazole | Imidazo[1,2-a]pyridine |

|---|---|---|---|

| Structure | Monocyclic 5-membered ring | Imidazole fused to benzene | Imidazole fused to pyridine |

| Basicity | More basic (pKa of conjugate acid ≈ 7.0) globalresearchonline.net | Less basic mdpi.com | Varies with structure |

| Primary Site of Electrophilic Attack | C4/C5 globalresearchonline.net | Benzene ring | Imidazole ring (C3) |

| Susceptibility to Nucleophilic Attack | Low (requires activation) | High at C2 globalresearchonline.net | Generally low |

This comparative analysis is essential for rational drug design, as choosing the right heterocyclic core is a critical first step in developing molecules with the desired chemical and biological profiles. researchgate.netresearchgate.net

Emerging Research Areas and Potential Academic Applications

Mechanistic Studies in Biomimetic Catalysis

Biomimetic catalysis seeks to design and synthesize artificial catalysts that replicate the high efficiency and selectivity of natural enzymes. The imidazole (B134444) moiety is a fundamental component in many enzymatic active sites, where it participates in acid-base catalysis and nucleophilic catalysis nih.gov. Consequently, synthetic imidazole derivatives are extensively studied to understand and mimic these biological functions.

The imidazole group of the histidine residue is a crucial catalytic component in many natural phosphoesterases, enzymes that hydrolyze phosphate (B84403) esters. In these enzymes, the imidazole can act as a general base to activate a water molecule for nucleophilic attack or act directly as a nucleophile itself nih.gov.

While direct studies on 2-Methoxyethyl 1H-imidazole-1-carboxylate for phosphoesterase mimicry are not prominent, its structure is relevant for such investigations. Researchers could explore its potential to catalyze the cleavage of phosphate esters, thereby serving as a model system to elucidate the mechanistic details of enzymatic hydrolysis. The carboxylate group could potentially modulate the reactivity of the imidazole ring or participate in coordinating metal ions, similar to metalloenzymes.

Imidazole carboxylates are recognized as versatile and stable precursors for N-heterocyclic carbenes (NHCs), which are important ligands in homogeneous catalysis. nih.govacs.org These compounds can effectively transfer NHC groups to various transition metals like rhodium, iridium, and palladium under mild conditions. nih.govacs.org The process involves the formation of an NHC-CO2 adduct, which then reacts with a metal complex to transfer the NHC ligand with the loss of carbon dioxide. nih.govacs.org

Density Functional Theory (DFT) calculations have elucidated a plausible three-step pathway for this transformation:

Alkylation: An initial SN2 methyl transfer from a reagent like dimethyl carbonate (DMC) to the imidazole nitrogen. acs.org

Proton Transfer: A subsequent proton transfer within the resulting imidazolium (B1220033)/carboxylate ion pair. acs.org

NHC-CO2 Formation: Nucleophilic attack of the generated NHC on CO2 to form the key NHC-CO2 intermediate. acs.org

This capability makes imidazole carboxylates valuable tools in creating enzyme model systems. By generating metal-NHC complexes, researchers can mimic the active sites of certain metalloenzymes and study catalytic mechanisms in a controlled, non-biological setting. nih.govacs.org

Table 1: Mechanistic Steps in NHC-CO2 Formation from Imidazole

| Step | Description | Key Intermediates |

|---|---|---|

| 1 | SN2 methyl transfer from dimethyl carbonate (DMC) to imidazole. | Cationic alkylated imidazolium ion and MeOCO2- counterion. acs.org |

| 2 | Proton transfer within the ion pair, inducing C-O bond cleavage. | Free NHC H-bonded to MeOH with associated CO2. nih.govacs.org |

Material Science Applications of Imidazole Carboxylates

The versatility of the imidazole ring and the coordinating ability of the carboxylate group make this class of compounds attractive for applications in material science, from polymer synthesis to the construction of advanced frameworks. nih.gov

Recent research has highlighted the use of imidazole derivatives in developing advanced polymerization systems. Specifically, imidazoles, acting as electron donors, can form charge-transfer complexes (CTCs) with electron acceptors like iodonium (B1229267) salts. These CTCs function as highly efficient dual photo/thermal initiators for radical polymerization under mild, metal-free conditions. researchgate.netrsc.org

This dual-initiation capability is particularly valuable for applications such as 3D printing and the fabrication of high-tech composites. rsc.org Photochemical curing allows for high spatial resolution, while subsequent thermal curing can polymerize areas inaccessible to light (shadow areas), ensuring the complete solidification of thick samples. rsc.org This approach represents a safer, peroxide-free alternative to traditional thermal initiators. rsc.org Furthermore, acyl imidazole reagents have been developed to incorporate atom transfer radical polymerization (ATRP) initiators directly onto polymer chains like RNA, enabling the synthesis of advanced hybrid materials. researchgate.net

Table 2: Performance of Imidazole-Based Initiating Systems for Acrylate Monomers

| Monomer | Initiating System | Conditions | Conversion Rate |

|---|---|---|---|

| Multifunctional Acrylate | Imidazole/Iodonium Salt CTC | 405 nm LED Irradiation | Up to 80% rsc.org |

Imidazole carboxylates are excellent candidates for use as organic linkers in the construction of Metal-Organic Frameworks (MOFs). researchgate.netmdpi.com MOFs are crystalline materials composed of metal ions or clusters connected by organic ligands, creating porous structures with exceptionally high surface areas. researchgate.net

The design of MOFs relies on the careful selection of these linkers. The imidazole ring provides a nitrogen donor site, while the carboxylate group offers oxygen donor sites. This dual functionality allows for the creation of diverse and stable coordination networks with various metal ions. researchgate.netmdpi.com By mixing imidazole-containing ligands with other polycarboxylates, researchers can construct frameworks with unique topologies and properties, suitable for applications in gas storage and separation, catalysis, and sensing. mdpi.com

Electrochemical Research and Corrosion Inhibition Studies

The electrochemical properties of imidazole derivatives make them relevant for studies in both energy applications and material protection. The nitrogen-containing heterocyclic ring can participate in electron transfer processes and strongly interact with metal surfaces.

Electrochemical studies, such as cyclic voltammetry, have been used to determine the energy levels (HOMO/LUMO) and electrochemical behavior of imidazole carboxylate derivatives. mdpi.com This information is crucial for designing molecules for applications in organic electronics. Additionally, imidazole has been used as a medium for the electrochemical reduction of CO2, where its ability to capture CO2 and facilitate proton transfer enhances catalytic performance. mdpi.com

In the field of material science, imidazole and its derivatives are well-established as effective corrosion inhibitors, particularly for steel in acidic environments. researchgate.netresearchgate.net The inhibition mechanism involves the adsorption of the imidazole molecule onto the metal surface. The lone pair electrons on the nitrogen atoms and the pi-electrons of the aromatic ring facilitate coordination with the vacant d-orbitals of iron atoms, forming a protective film. This film acts as a barrier, isolating the metal from the corrosive medium. researchgate.netresearchgate.net

The structure of this compound, containing both imidazole nitrogen atoms and carboxylate oxygen atoms, suggests it could be a potent corrosion inhibitor. The multiple heteroatoms provide numerous sites for adsorption onto a metal surface, potentially leading to the formation of a stable and dense protective layer.

Table 3: Corrosion Inhibition Efficiency of Imidazole Derivatives for Steel

| Inhibitor | Medium | Concentration | Inhibition Efficiency (%) | Technique |

|---|---|---|---|---|

| Hydroxyethyl Imidazoline | 3% NaCl, H2S-saturated | 5-10 ppm | ~95% | LPR, EIS, EN researchgate.net |

Precursors for Biochemical Pathway Interrogation

The strategic design and synthesis of novel chemical entities are fundamental to the exploration of biochemical pathways and the validation of new therapeutic targets. This compound, as a functionalized imidazole derivative, holds potential as a precursor or scaffold in the development of probes for such investigations. Its structural motifs can be strategically modified to interact with specific biological targets, thereby enabling a deeper understanding of their function and role in disease.

Design and Synthesis for Target Validation Studies (e.g., LpxC inhibition)

The enzyme UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC) is a crucial enzyme in the biosynthesis of lipopolysaccharide (LPS), an essential component of the outer membrane of most Gram-negative bacteria. nih.gov This makes LpxC a compelling target for the development of novel antibacterial agents. nih.gov The design and synthesis of inhibitors targeting LpxC have been a significant focus of research, with various structural classes of compounds being investigated.

Imidazole-containing compounds have emerged as a promising class of LpxC inhibitors. nih.gov Notably, derivatives of 2-(1-S-hydroxyethyl) imidazole have demonstrated potent, low nanomolar inhibition of LpxC. nih.gov The design of these inhibitors often focuses on creating molecules that can effectively chelate the active site zinc ion of the LpxC enzyme. The imidazole ring, coupled with a strategically placed hydroxyl group, can mimic the natural substrate and bind to the zinc ion, leading to inhibition of the enzyme. researchgate.net

The synthesis of such targeted imidazole derivatives involves multi-step chemical processes. For instance, the synthesis of a key intermediate for a related imidazole-based drug, Olmesartan, involves the reaction of diethyl 2-propyl-imidazole-4,5-dicarboxylate with methylmagnesium bromide. google.com The synthesis of imidazole carboxylates can be achieved through various routes, including the reaction of an imidazolium salt with a base and a chloroformate. acs.org While the direct synthesis and application of this compound as an LpxC inhibitor is not extensively documented in publicly available research, its core imidazole structure provides a valid starting point for the design of novel LpxC inhibitors. The methoxyethyl group could be modified or functionalized to enhance binding affinity and pharmacokinetic properties.

Table 1: Examples of Imidazole-Based LpxC Inhibitors and their Activity

| Compound | Target Organism | IC₅₀ (nM) | Reference |

|---|---|---|---|

| TP0586532 | P. aeruginosa | 0.49 | nih.gov |

| Compound 46 | K. pneumoniae | 0.003 (MIC, µg/mL) | nih.gov |

Investigation of Mechanistic Basis for Biological Interactions (e.g., anticoccidial activity)

The imidazole nucleus is a common feature in a wide array of biologically active molecules, and its derivatives have been investigated for various therapeutic applications, including anticoccidial activity. researchgate.net Coccidiosis is a parasitic disease of the intestinal tract of animals caused by coccidian protozoa. The investigation into the mechanistic basis of the anticoccidial activity of imidazole-containing compounds involves understanding how these molecules interact with biological targets within the parasite.

The investigation into the mechanism of action often involves a combination of in vitro and in vivo studies. These studies aim to identify the specific molecular target of the compound and understand the downstream effects of this interaction. For imidazole derivatives, this could involve assays to measure enzyme inhibition, receptor binding, or disruption of cellular processes essential for the parasite's survival. The imidazole ring itself can participate in various noncovalent interactions, including hydrogen bonding and coordination with metal ions, which are crucial for binding to biological targets. nih.gov

The structural features of this compound, such as the methoxyethyl group and the carboxylate moiety, could be systematically modified to probe structure-activity relationships. This would involve synthesizing a library of related compounds and evaluating their anticoccidial activity. By correlating the structural changes with the observed biological activity, researchers can gain a better understanding of the key molecular interactions responsible for the therapeutic effect.

Table 2: Examples of Imidazole-Related Compounds with Anticoccidial Activity

| Compound | Target Organism | Activity | Reference |

|---|---|---|---|

| 7-bromo-N-(2-imidazolidinylidene)-1H-indazol-6-amine | Eimeria tenella | Active in feed at 7.5 ppm | nih.gov |

Conclusion and Future Perspectives

Synthesis of Key Academic Contributions and Identified Research Gaps

A thorough review of academic literature indicates a significant lack of studies focused specifically on 2-Methoxyethyl 1H-imidazole-1-carboxylate. While research on related imidazole (B134444) derivatives is abundant, this particular compound is conspicuously absent from synthetic, mechanistic, and applicative discussions. The primary research gap, therefore, is the fundamental characterization of this molecule. There is a pressing need for the development of a reliable and efficient synthetic pathway to produce this compound in quantities sufficient for detailed study. Furthermore, its basic physicochemical properties, such as melting point, boiling point, solubility, and spectral data (NMR, IR, Mass Spectrometry), have not been reported, representing a foundational gap in our understanding.

Prospective Directions for Advanced Synthetic Methodologies

Future research should prioritize the development of novel and efficient synthetic routes to this compound. Drawing inspiration from the synthesis of other imidazole-1-carboxylates, several prospective strategies could be explored. One potential avenue involves the direct acylation of imidazole with 2-methoxyethyl chloroformate. Optimization of reaction conditions, including solvent, temperature, and base, will be crucial to achieving high yields and purity. Alternative methodologies, such as those employing milder acylating agents or catalytic approaches, could also be investigated to enhance the sustainability and efficiency of the synthesis. The development of a scalable and cost-effective synthetic protocol will be a critical enabler for all subsequent research on this compound.

Outlook for Deeper Mechanistic Elucidation and Computational Design

Once a viable synthetic route is established, the door will open for in-depth mechanistic studies and computational modeling. Investigating the reactivity of the carbonyl group and the imidazole ring will be paramount. For instance, the susceptibility of the ester to hydrolysis and its reactivity towards various nucleophiles could be explored. Computational studies, employing methods such as Density Functional Theory (DFT), can provide valuable insights into the molecule's electronic structure, conformational preferences, and predicted reactivity. Such theoretical investigations can guide experimental design and help to rationalize observed chemical behaviors, accelerating the exploration of this compound's potential.

Future Trajectories for Novel Academic and Interdisciplinary Applications

The unique combination of a reactive carboxylate and a polar methoxyethyl group suggests a range of potential applications for this compound that warrant future investigation. In medicinal chemistry, it could serve as a novel scaffold or a key intermediate for the synthesis of more complex bioactive molecules. The presence of multiple coordination sites (nitrogen and oxygen atoms) also suggests potential applications in materials science, for example, as a ligand for the synthesis of metal-organic frameworks (MOFs) or as a component in novel polymer systems. Its potential as a directing group or a protecting group in organic synthesis also represents a fertile ground for future academic exploration. The pursuit of these diverse applications will undoubtedly foster interdisciplinary collaborations and expand the chemical toolbox available to researchers across various scientific fields.

Q & A

Q. What synthetic methodologies are commonly employed for 2-Methoxyethyl 1H-imidazole-1-carboxylate?

The compound is synthesized via carbamate intermediate formation. For example, reacting 1H-imidazole derivatives with activated carbonyl agents (e.g., chloroformates) in the presence of a base like triethylamine. A boronated tripeptide coupling strategy has also been reported, where intermediates are hydrolyzed and further functionalized . Retrosynthetic AI tools can predict feasible routes by analyzing steric/electronic constraints, leveraging databases of analogous imidazole syntheses . Ionic liquid precursors, such as N-(2-Methoxyethyl)-pyrrolidinium salts, may serve as reactive intermediates in optimized protocols .

Q. What characterization techniques are critical for confirming its structural integrity?

- NMR Spectroscopy : Assign peaks for the methoxyethyl group (δ ~3.3–3.5 ppm for CH3O, δ ~4.2–4.5 ppm for CH2O) and imidazole protons (δ ~7.0–8.0 ppm). Integration ratios and 2D experiments (e.g., HSQC, HMBC) validate connectivity .

- X-ray Crystallography : Use SHELX for refinement (e.g., SHELXL for small-molecule structures) and ORTEP-III for visualizing thermal ellipsoids and hydrogen-bonding networks .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors during reactions .

- Storage : Keep in airtight containers under inert gas (N2/Ar) at –20°C to prevent hydrolysis .